molecular formula C19H20FN3O3 B054342 Danofloxacin CAS No. 112398-08-0

Danofloxacin

Cat. No. B054342
CAS RN: 112398-08-0
M. Wt: 357.4 g/mol
InChI Key: QMLVECGLEOSESV-RYUDHWBXSA-N
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Description

Synthesis Analysis

The synthesis of Danofloxacin involves complex chemical reactions. In one study, Danofloxacin mesylate gelatin microspheres were prepared by an emulsion chemical crosslinking technique . Another study used a reliable and sensitive method based on micellar liquid chromatography for the analysis of Danofloxacin .


Molecular Structure Analysis

Danofloxacin mesylate crystallizes in space group P1 with a molecular formula of C19H20FN3O3 and a molar mass of 357.38 g/mol . The crystal structure consists of alternating layers of cations and anions parallel to the ac-plane. There is parallel stacking of the oxoquinoline rings along the a-axis .


Chemical Reactions Analysis

Danofloxacin undergoes various chemical reactions. For instance, a study showed that the release of Danofloxacin mesylate from microspheres was much slower than from the raw material in the release medium . Another study optimized a method based on micellar liquid chromatography for the analysis of Danofloxacin in honey .


Physical And Chemical Properties Analysis

Danofloxacin has a molecular weight of 357.38 g/mol . It is a solid substance with a chemical formula of C19H20FN3O3 . The solubility and stability of Danofloxacin are important factors in its use and have been studied in various contexts .

Scientific Research Applications

Safety and Hazards

Danofloxacin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, medical attention should be sought immediately .

Future Directions

Recent studies have explored the impact of Danofloxacin treatment on the development of fluoroquinolone resistance in various bacteria . These studies provide valuable insights into the potential risks and benefits of Danofloxacin use, and suggest directions for future research in this area .

Mechanism of Action

Target of Action

Danofloxacin is a fluoroquinolone antibiotic used in veterinary medicine . The primary targets of danofloxacin are bacterial DNA gyrase and topoisomerase . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Danofloxacin exerts its antibacterial action by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction with its targets leads to the destabilization of bacterial DNA structures, preventing the bacteria from replicating and ultimately leading to their death .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase . This disruption of DNA replication prevents the bacteria from multiplying, thereby controlling the spread of the infection.

Pharmacokinetics

The pharmacokinetics of danofloxacin involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration at a dose of 5 mg/kg body weight to Gushi chickens, the peak concentration of danofloxacin reached 0.53 μg/mL at 4 hours . The half-life of absorption was determined to be 2.37 ± 1.60 hours, and the bioavailability was calculated as 40.12 ± 15.83% . The area under the concentration–time curve (AUC) was determined to be 4.72 ± 1.86 and 11.76 ± 3.25 h·µg/mL for oral and intravenous administration, respectively . The corresponding elimination half-life was measured as 11.24 ± 3.90 and 10.17 ± 3.72 hours .

Result of Action

The result of danofloxacin’s action is the inhibition of bacterial growth and replication, leading to the death of the bacteria. This is achieved through the disruption of DNA replication by inhibiting the activity of DNA gyrase and topoisomerase . This makes danofloxacin an effective treatment for infections caused by bacteria susceptible to this class of antibiotics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of danofloxacin. For instance, the presence of danofloxacin in the environment can lead to the development of antibiotic resistance in bacteria . Furthermore, compound types, species, and environmental factors can influence the bioaccumulation, metabolism, and toxicity of fluoroquinolones in aquatic organisms . Therefore, the use and disposal of danofloxacin should be managed carefully to minimize its environmental impact and the potential development of antibiotic resistance.

properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLVECGLEOSESV-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Danofloxacin

CAS RN

112398-08-0
Record name Danofloxacin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Danofloxacin [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Record name DANOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of danofloxacin?

A1: Danofloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, danofloxacin disrupts DNA supercoiling and strand breakage-reunion, ultimately leading to bacterial cell death. []

Q2: Does danofloxacin exhibit concentration-dependent activity?

A2: Yes, danofloxacin, like other fluoroquinolones, demonstrates concentration-dependent bactericidal activity. [, , , ] This means that higher concentrations of danofloxacin result in more rapid and extensive bacterial killing.

Q3: What is the molecular formula and weight of danofloxacin?

A3: The molecular formula of danofloxacin is C19H17F2N3O3. Its molecular weight is 373.36 g/mol.

Q4: Are there studies exploring the stability of danofloxacin in different formulations?

A4: Yes, research has focused on developing stable formulations of danofloxacin. One study successfully prepared a thermosensitive liposomal hydrogel containing danofloxacin loaded onto mesoporous silica nanoparticles. [] This formulation demonstrated sustained drug release for over 96 hours and maintained antibacterial activity against Staphylococcus aureus and Escherichia coli. []

Q5: How does the route of administration affect the pharmacokinetics of danofloxacin in cattle?

A5: Studies in calves have shown that danofloxacin is rapidly absorbed following both intramuscular and subcutaneous injection, with bioavailability nearing 100%. [] While peak plasma concentrations were slightly higher after intramuscular administration, no significant differences were observed in the area under the plasma concentration-time curves between the two routes following single or multiple doses. []

Q6: Does age influence the pharmacokinetics of danofloxacin?

A6: Yes, age has been shown to impact danofloxacin pharmacokinetics. In buffalo calves, the elimination half-life was longer in younger animals (one and two months old) compared to older calves (one year old). [] Conversely, total body clearance and mean residence time were lower in younger calves. []

Q7: How does danofloxacin distribute into tissues?

A7: Danofloxacin exhibits a large volume of distribution, indicating extensive tissue penetration. [, , , , , , , ] Studies in various species have reported higher drug concentrations in tissues like the lungs, liver, and kidneys compared to plasma. [, , , , , , ] This suggests danofloxacin's potential effectiveness against infections in these organs.

Q8: Does danofloxacin readily penetrate the blood-brain barrier?

A8: While danofloxacin achieves high concentrations in most tissues, its penetration into the central nervous system is limited due to the blood-brain barrier. []

Q9: How is danofloxacin metabolized and excreted?

A9: Danofloxacin is primarily metabolized in the liver to its major metabolite, N-desmethyldanofloxacin. [] Both danofloxacin and its metabolite are excreted mainly in the urine and to a lesser extent in bile. []

Q10: What is the elimination half-life of danofloxacin in different species?

A10: The elimination half-life of danofloxacin varies depending on the species:

  • Amur Sturgeon: 22.19 hours (healthy) []
  • Calves: 6-7 hours [], 7.4 hours []
  • Horses: 8.00 hours [], 6.31 hours (IV), 5.36 hours (IM), 4.74 hours (intragastric) []
  • Koi: 15 hours []
  • Rabbits: 4.88 hours (IV), 6.70 hours (IM), 8.20 hours (subcutaneous) []
  • Sheep: 4.93 hours []
  • Goats: 4.51 hours [], 4.67 hours (IV), 4.41 hours (IM) []

Q11: How does the presence of respiratory disease affect danofloxacin pharmacokinetics?

A11: In calves experimentally infected with Pasteurella multocida, age significantly impacted danofloxacin's area under the curve (AUC) in plasma, with lower values observed in older calves (6 months) compared to younger calves (3 weeks). [] This suggests potential differences in drug distribution and elimination in calves with respiratory disease.

Q12: Are there differences in danofloxacin pharmacokinetics between healthy and infected animals?

A13: Yes, studies comparing danofloxacin pharmacokinetics in healthy and infected animals have shown differences. For example, in ducks infected with Pasteurella multocida, the elimination rate of danofloxacin was slower compared to healthy ducks. [] This resulted in a longer elimination half-life and a higher AUC, indicating altered drug disposition in infected animals. []

Q13: What is the efficacy of danofloxacin in treating respiratory disease in cattle?

A14: Danofloxacin has demonstrated good efficacy in treating naturally occurring bovine respiratory disease. [] In field trials, danofloxacin (6 mg/kg) showed a more rapid clinical improvement compared to tilmicosin (10 mg/kg) by day 2 post-treatment. [] Both treatments resulted in significant reductions in rectal temperature and severity of clinical signs by days 4 and 10. []

Q14: What is the efficacy of danofloxacin against Mycoplasma gallisepticum infections?

A15: Danofloxacin liposomes have shown promising results in treating Mycoplasma gallisepticum infections in chickens. [] In a study using artificially infected chicks, danofloxacin liposomes administered through drinking water significantly reduced antibody positive rates, air-sac lesions, and improved cure, efficacy, and growth rates compared to infected controls. []

Q15: What is the efficacy of danofloxacin in treating Escherichia coli infections?

A16: Danofloxacin has demonstrated efficacy against Escherichia coli infections in calves. [, ] In a study involving calves with experimentally induced E. coli diarrhea, danofloxacin (1.25 mg/kg) resulted in a faster resolution of diarrhea and improved weight gain compared to a baquiloprim/sulphadimidine treatment group. [] Another study reported a higher bacteriological cure rate with danofloxacin (89%) compared to saline control (44%) in cows with experimentally induced E. coli mastitis. []

Q16: What are the common mechanisms of resistance to danofloxacin?

A17: Resistance to danofloxacin and other fluoroquinolones typically arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, , ] These mutations commonly occur within the quinolone resistance-determining region (QRDR) and alter the drug's binding affinity to the target enzymes. [, , ]

Q17: Can the development of resistance to danofloxacin be influenced by dosing regimens?

A18: Yes, inappropriate dosing regimens, particularly those that result in fluctuating drug concentrations within the mutant selection window (MSW), can promote the selection and enrichment of resistant mutants. [, ] Maintaining danofloxacin concentrations above the MPC and achieving sufficient AUC/MIC ratios are crucial for suppressing resistance emergence. [, ]

Q18: What is the acute toxicity of danofloxacin in Amur sturgeon?

A19: A study investigating the acute toxicity of danofloxacin in Amur sturgeon found that the median lethal dose (LD50) was 429.47 mg/kg body weight by abdominal cavity injection and 1502.10 mg/kg body weight by oral administration. [] Histopathological examination of the liver revealed signs of cell damage at higher doses. []

Q19: What are some strategies for improving danofloxacin delivery to specific targets?

A20: Research has explored novel drug delivery systems for danofloxacin, such as thermosensitive liposomal hydrogels incorporating mesoporous silica nanoparticles. [] This approach aims to achieve sustained drug release, improve bioavailability, and potentially enhance drug targeting to specific tissues or organs. []

Q20: What analytical methods are commonly used to quantify danofloxacin in biological samples?

A20: Several analytical methods have been employed for danofloxacin quantification, including:

  • High-Performance Liquid Chromatography (HPLC): This technique is widely used due to its high sensitivity and specificity. [, , , , , , , , , , , , , , ] Various detectors can be coupled with HPLC, including fluorescence detectors [, , , , , , , , ] and mass spectrometers (MS/MS). [, ]
  • Microbiological Assay: This method relies on the inhibition of bacterial growth by danofloxacin and provides a measure of its antibacterial activity. [, , ]

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